4-(4-Fluorophenyl)-1,3-thiazole
Overview
Description
4-(4-Fluorophenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms The presence of a fluorophenyl group at the 4-position of the thiazole ring imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the intermediate 4-fluorophenyl isothiocyanate. This intermediate then undergoes cyclization with α-haloketones to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound sulfoxide, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
4-(4-Fluorophenyl)-1,3-thiazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl isocyanate
- 4-Fluorophenylhydrazine
- 4-Fluorophenylpiperazine
Uniqueness
4-(4-Fluorophenyl)-1,3-thiazole is unique due to the presence of both a fluorophenyl group and a thiazole ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in certain applications .
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHMTXKJVROLQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311207 | |
Record name | 4-(4-Fluorophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383145-29-7 | |
Record name | 4-(4-Fluorophenyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383145-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Fluorophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions theoretical calculations were performed using DFT. What insights did these calculations provide about the 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole molecule?
A1: The DFT calculations using B3LYP/cc-pVDZ and LanL2MB basis sets provided a comprehensive understanding of the molecule's characteristics. Specifically, the calculations revealed:
- Structural Insights: These calculations helped determine the bond lengths and angles within the molecule, offering a precise picture of its 3D conformation. []
- Vibrational Frequencies: Theoretical infrared (IR) and Raman frequencies were determined, aiding in the interpretation of experimental spectroscopic data. []
- Electronic Properties: The calculations explored the frontier molecular orbitals (FMOs), both occupied and unoccupied, giving insights into the molecule's reactivity and potential interactions. []
- Charge Distribution: A molecular electrostatic potential (MEP) map was generated, highlighting areas of electron density and deficiency. This information is crucial for understanding how the molecule might interact with other molecules, including potential drug targets. []
Q2: The abstract mentions a "Reduced Density Gradient graph." How does this computational tool contribute to understanding the 4-(4-Fluorophenyl)-1,3-thiazole derivative?
A2: The Reduced Density Gradient (RDG) analysis, alongside Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses, was employed to visualize and characterize the non-covalent interactions present within the 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole molecule. [] Understanding these weak interactions is critical for comprehending the molecule's overall stability and its potential binding affinity to target proteins.
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